

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 4-Hydroxymellein

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Compound of Interest

Compound Name: 4-Hydroxymellein, (3S-cis)-

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Abstract

This document provides detailed application notes and a generalized protocol for the analysis of 4-hydroxymellein using mass spectrometry, with a focus on its fragmentation behavior under electron ionization. 4-Hydroxymellein, a dihydroisocoumarin derivative with a molecular weight of 194.18 g/mol, is a natural product exhibiting various biological activities. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex matrices. This guide presents the key fragment ions observed for a diastereomer of 4-hydroxymellein and proposes a fragmentation pathway.

Introduction

4-Hydroxymellein (C₁₀H₁₀O₄) is a polyketide metabolite produced by a variety of fungi.^[1] Its structural characterization is essential for pharmacological and metabolic studies. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for the unambiguous identification of such natural products. Collision-induced dissociation (CID) of the protonated or radical molecular ion of 4-hydroxymellein yields a characteristic fragmentation pattern that can serve as a fingerprint for its identification. This document outlines the expected fragmentation and provides a protocol for its analysis.

Mass Spectrometry Data

The fragmentation of 4-hydroxymellein typically proceeds through the loss of small neutral molecules such as water (H_2O), carbon monoxide (CO), and a methyl radical ($\bullet\text{CH}_3$). The mass spectral data for the (-)-(3R,4S)-4-hydroxymellein isomer, obtained via electron ionization mass spectrometry (EI-MS), reveals a distinct fragmentation pattern.^[2]

Quantitative Fragmentation Data

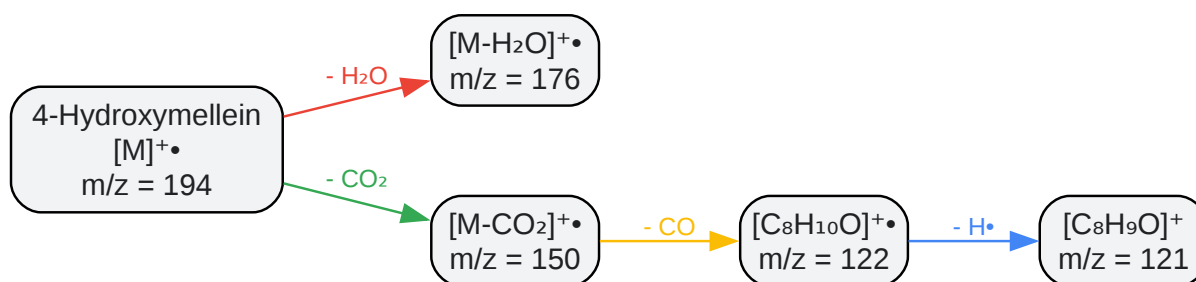
The table below summarizes the major fragment ions observed for the (-)-(3R,4S)-4-hydroxymellein isomer.^[2]

m/z	Relative Intensity (%)	Proposed Fragment	Neutral Loss
194	100	$[\text{M}]^{+\bullet}$	-
176	Not Reported	$[\text{M}-\text{H}_2\text{O}]^{+\bullet}$	H_2O
150	70	$[\text{M}-\text{CO}_2]^{+\bullet}$ or $[\text{M}-\text{CH}_2\text{O}_2]^{+\bullet}$	CO_2 or CH_2O_2
122	80	$[\text{C}_8\text{H}_{10}\text{O}]^{+\bullet}$	C_2O_3
121	80	$[\text{C}_8\text{H}_9\text{O}]^+$	C_2HO_3

Note: The relative intensities can vary depending on the instrument and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of 4-hydroxymellein is initiated by the ionization of the molecule. The resulting molecular ion ($[\text{M}]^{+\bullet}$) undergoes a series of dissociation events to produce the observed fragment ions. The proposed fragmentation pathway is illustrated below.



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References

- 1. 4-Hydroxymellein | C₁₀H₁₀O₄ | CID 169539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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